4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide
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Overview
Description
4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features an iodine atom, a benzenesulfonamide group, and a hydrazino carbonyl moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide involves multiple steps, including the introduction of the iodine atom, the formation of the benzenesulfonamide group, and the incorporation of the hydrazino carbonyl moiety. Common reagents used in these reactions include iodine, sulfonamide precursors, and hydrazine derivatives. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide involves its interaction with molecular targets and pathways. The iodine atom and hydrazino carbonyl moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydrazine-containing compounds.
4-Iodotoluene: A simpler compound with an iodine atom and a toluene moiety.
N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide: Lacks the iodine atom but retains the core structure.
Uniqueness
The presence of the iodine atom and the specific arrangement of functional groups make This compound unique
Properties
Molecular Formula |
C16H24IN3O3S |
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Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-[(4-iodophenyl)sulfonylamino]-4-methylpentanamide |
InChI |
InChI=1S/C16H24IN3O3S/c1-5-12(4)18-19-16(21)15(10-11(2)3)20-24(22,23)14-8-6-13(17)7-9-14/h6-9,11,15,20H,5,10H2,1-4H3,(H,19,21)/b18-12+ |
InChI Key |
YHNUGHUVEQTJQK-LDADJPATSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)I)/C |
Canonical SMILES |
CCC(=NNC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)I)C |
Origin of Product |
United States |
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